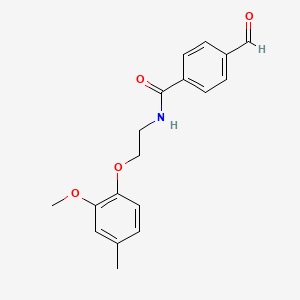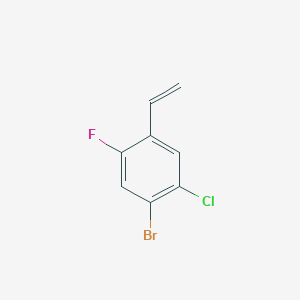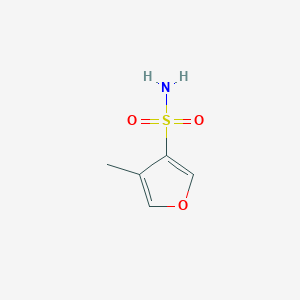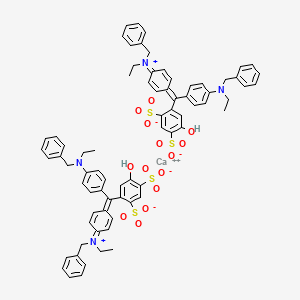![molecular formula C17H13ClO3S B13144008 9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]- CAS No. 833489-92-2](/img/structure/B13144008.png)
9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a chlorine atom and a methoxyethylthio group attached to the anthracenedione core, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]- typically involves the chlorination of anthraquinone followed by the introduction of the methoxyethylthio group. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The subsequent thiolation step involves the reaction of the chlorinated intermediate with 2-methoxyethanethiol in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of high-performance pigments and coatings.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]- involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, leading to cell death in cancer cells. The compound may also inhibit specific enzymes involved in cellular proliferation, contributing to its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione, 1-chloro-: Lacks the methoxyethylthio group, resulting in different reactivity and applications.
9,10-Anthracenedione, 1,8-dichloro-: Contains two chlorine atoms, which can lead to different substitution patterns and reactivity.
9,10-Anthracenedione, 1,2,5,8-tetrahydroxy-: Contains multiple hydroxyl groups, making it more hydrophilic and reactive in different chemical environments.
Uniqueness
The presence of both a chlorine atom and a methoxyethylthio group in 9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]- imparts unique chemical properties, such as enhanced reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
833489-92-2 |
|---|---|
Molekularformel |
C17H13ClO3S |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
1-chloro-8-(2-methoxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C17H13ClO3S/c1-21-8-9-22-13-7-3-5-11-15(13)17(20)14-10(16(11)19)4-2-6-12(14)18/h2-7H,8-9H2,1H3 |
InChI-Schlüssel |
RRFVYTJFAOUYOF-UHFFFAOYSA-N |
Kanonische SMILES |
COCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13143933.png)


![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)

![2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
![5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13143950.png)


![6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylicacid](/img/structure/B13143979.png)

![4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13143985.png)
![5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B13143996.png)
